
Raltegravir-13C6 Potassium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Raltegravir-13C6 Potassium Salt is a labeled compound of Raltegravir, an antiretroviral drug used to treat human immunodeficiency virus (HIV) infection. Raltegravir is the first integrase inhibitor approved by the U.S. Food and Drug Administration (FDA) in 2007. It works by inhibiting the strand transfer activity of the HIV-encoded enzyme integrase, which is essential for the integration of viral DNA into the host genome .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Raltegravir-13C6 Potassium Salt involves the incorporation of six carbon-13 isotopes into the Raltegravir molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their assembly into the final product. The reaction conditions often involve the use of specific reagents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the incorporation of carbon-13 isotopes and ensure the quality of the final product .
化学反应分析
Types of Reactions
Raltegravir-13C6 Potassium Salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
科学研究应用
Pharmacokinetic Studies
Pharmacokinetics involves the study of how drugs are absorbed, distributed, metabolized, and excreted in the body. Raltegravir-13C6 potassium salt is particularly useful in these studies due to its isotopic labeling, which allows for precise tracking within biological systems.
Key Findings:
- Metabolism : Raltegravir is primarily metabolized via glucuronidation, mediated by uridine diphosphate glucuronosyltransferase enzymes. The use of labeled compounds like Raltegravir-13C6 facilitates understanding of metabolic pathways and the identification of metabolites in urine and feces .
- Bioavailability : Studies have shown that after administration, peak plasma concentrations are achieved rapidly, with significant elimination through urine (approximately 32%) and feces (approximately 51%) .
Parameter | Value |
---|---|
C_max (Peak Concentration) | 4.94 µM |
T_max (Time to Peak) | 1 hour |
Urinary Excretion | 32% |
Fecal Excretion | 51% |
Therapeutic Monitoring
The isotopic labeling of raltegravir allows for enhanced therapeutic drug monitoring (TDM). This is crucial for optimizing treatment regimens in HIV patients, particularly those who may experience variable drug metabolism due to genetic polymorphisms.
Case Study Insights:
- In a study involving different UGT1A1 genotypes, patients with reduced enzyme activity showed higher plasma concentrations of raltegravir without increased adverse effects . This finding underscores the importance of personalized medicine in HIV treatment.
- The ability to monitor drug levels using Raltegravir-13C6 can help clinicians adjust dosages more effectively, improving adherence to therapy and reducing the risk of resistance development.
Drug Interaction Studies
This compound is also utilized in studies assessing drug-drug interactions. Given its favorable pharmacokinetic profile and lower toxicity compared to other antiretrovirals, understanding interactions with other medications is essential for comprehensive HIV management.
Key Observations:
- Raltegravir has fewer interactions with other antiretroviral drugs compared to older agents like protease inhibitors . This characteristic makes it a preferred choice in combination therapies.
- Research utilizing Raltegravir-13C6 can elucidate potential interactions with new drugs entering clinical trials.
Formulation Development
The potassium salt form of raltegravir is often used in tablet formulations aimed at improving patient compliance through better tolerability and convenience.
Formulation Characteristics:
- Compressed tablets containing raltegravir potassium have been developed to enhance bioavailability and patient adherence .
- The formulation includes excipients that facilitate disintegration and absorption, critical for effective HIV treatment regimens.
Formulation Component | Percentage Range |
---|---|
Binder | 0.5% - 5% |
Superdisintegrant | 7% - 11% |
Lubricant | 0.5% - 2.5% |
作用机制
Raltegravir-13C6 Potassium Salt exerts its effects by inhibiting the HIV integrase enzyme. Integrase is responsible for integrating viral DNA into the host genome, a critical step in the HIV replication cycle. By blocking this enzyme, Raltegravir prevents the incorporation of viral DNA, thereby inhibiting viral replication . The compound is primarily metabolized by glucuronidation .
相似化合物的比较
Similar Compounds
Elvitegravir: Another integrase inhibitor used to treat HIV infection.
Dolutegravir: A more recent integrase inhibitor with a higher barrier to resistance.
Bictegravir: An integrase inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Raltegravir-13C6 Potassium Salt is unique due to its labeled carbon-13 isotopes, which make it a valuable tool in research and clinical studies. Its ability to inhibit HIV integrase and its use in tracing metabolic pathways distinguish it from other integrase inhibitors .
生物活性
Raltegravir-13C6 potassium salt is a labeled derivative of raltegravir, an integrase strand transfer inhibitor (INSTI) used primarily in the treatment of HIV-1 infection. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile, supported by relevant data tables and findings from various studies.
Raltegravir acts by inhibiting the integrase enzyme of HIV-1, which is critical for the integration of viral DNA into the host genome. By preventing this integration, raltegravir effectively halts the replication cycle of the virus, thereby reducing viral load in infected individuals. The compound exhibits a high binding affinity to the integrase enzyme, with an IC50 value of approximately 10 nM for inhibiting DNA strand transfer activity in vitro .
2. Pharmacodynamics
The pharmacodynamics of this compound can be summarized in the following key points:
- Inhibition of HIV Integrase : Raltegravir selectively inhibits the integrase enzyme, preventing the incorporation of viral DNA into host DNA.
- Antiviral Activity : In vitro studies have demonstrated that raltegravir exhibits significant antiviral activity against various laboratory strains and clinical isolates of HIV-1 and HIV-2 .
- Resistance Profile : Studies indicate that while some resistance can develop, raltegravir maintains efficacy against many resistant strains due to its unique mechanism of action .
3. Pharmacokinetics
The pharmacokinetic properties of this compound are essential for understanding its therapeutic effectiveness. Key pharmacokinetic parameters include:
The pharmacokinetics indicate that raltegravir achieves therapeutic concentrations efficiently and maintains them for a sufficient duration to exert its antiviral effects.
4. Safety Profile
Safety assessments are crucial for any therapeutic agent. Raltegravir has been evaluated for potential toxicities across various studies:
- Toxicological Studies : In animal models, the no-observed-adverse-effect level (NOAEL) was established at 600 mg/kg/day for males and 450 mg/kg/day for females, indicating a favorable safety margin .
- Adverse Effects : Common adverse effects include gastrointestinal disturbances and mild elevations in liver enzymes; however, these are generally manageable and reversible upon discontinuation .
5. Case Studies and Clinical Findings
Several case studies highlight the clinical efficacy and safety of raltegravir:
- A study comparing adult and pediatric formulations demonstrated similar pharmacokinetic profiles between groups, suggesting that dosing adjustments may not be necessary based on age alone .
- Clinical trials have shown that patients receiving raltegravir in combination with other antiretrovirals achieve significant reductions in viral load compared to those receiving placebo or alternative therapies .
6. Conclusion
This compound is an important compound in HIV treatment due to its potent antiviral activity and favorable safety profile. Ongoing research continues to explore its efficacy against resistant strains and its role in combination therapies. The detailed pharmacokinetic and pharmacodynamic data support its use as a cornerstone in antiretroviral therapy.
属性
CAS 编号 |
1391053-33-0 |
---|---|
分子式 |
C₁₄¹³C₆H₂₀FKN₆O₅ |
分子量 |
488.46 |
同义词 |
N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。